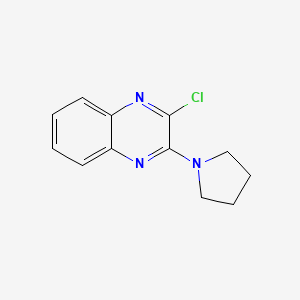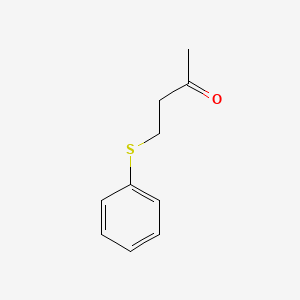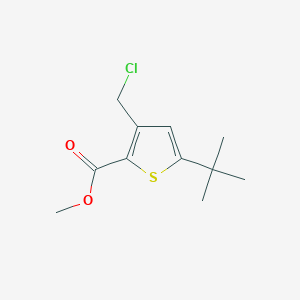
Anileridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anileridine hydrochloride is a synthetic opioid analgesic developed by Merck & Co. in the 1950s. It belongs to the piperidine class of analgesic agents and is used to treat moderate to severe pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anileridine hydrochloride is synthesized by reacting ethyl 4-phenylisonipecotate with p-aminophenethylchloride in the presence of sodium bicarbonate in alcohol. The free base is precipitated from an ether solution by gassing it with hydrochloric acid. The dihydrochloride form is then purified by crystallization from methanol-ether .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process includes the preparation of the free base, followed by its conversion to the dihydrochloride salt, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Anileridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Anileridine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.
Biology: Employed in research to understand the pharmacodynamics and pharmacokinetics of opioid analgesics.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new analgesic drugs and formulations
Mechanism of Action
Anileridine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors, which regulate synaptic transmission. The binding of anileridine stimulates the exchange of GTP for GDP on the G-protein complex, leading to analgesic effects. It also has mild antihistaminic, spasmolytic, and antitussive properties .
Comparison with Similar Compounds
Pethidine (Meperidine): Anileridine differs from pethidine in that the N-methyl group of pethidine is replaced by an N-aminophenethyl group in anileridine, increasing its analgesic activity.
Morphine: Anileridine is less potent than morphine but has a faster onset of action and shorter duration.
Fentanyl: While fentanyl is more potent, anileridine has a different side effect profile and is used in different clinical scenarios.
Uniqueness: Anileridine hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and side effects.
Properties
CAS No. |
53421-22-0 |
|---|---|
Molecular Formula |
C22H30Cl2N2O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H |
InChI Key |
ZYTHLJLPPSSDIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl |
Key on ui other cas no. |
53421-22-0 |
Related CAS |
144-14-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)




![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)


![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)



